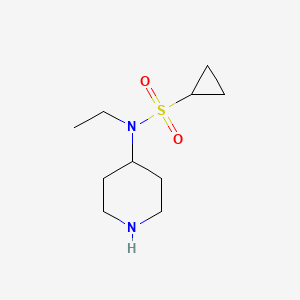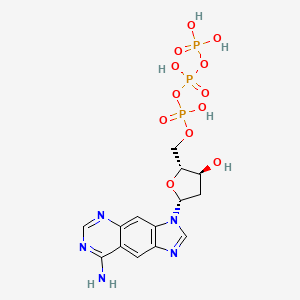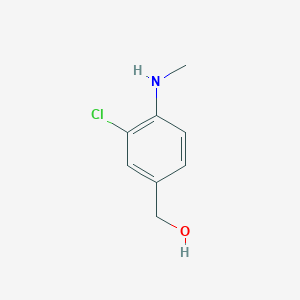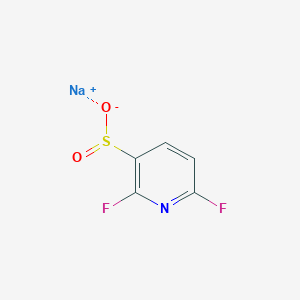
N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide is a unique sulfonamide derivative with a molecular weight of 232.35 g/mol. This compound is known for its high purity and versatility, making it valuable for advanced research and development projects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide typically involves the reaction of piperidine derivatives with ethylating agents and cyclopropanesulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and improve efficiency, often incorporating advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. This interaction can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(piperidin-4-yl)cyclopropanesulfonamide
- N-cyclopropyl-N-(piperidin-4-yl)acetamide
- N-(piperidine-4-yl)benzamide
Uniqueness
N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide stands out due to its unique ethyl group, which enhances its chemical reactivity and biological activity. This modification allows for more diverse applications in research and industry compared to its similar counterparts .
Properties
Molecular Formula |
C10H20N2O2S |
|---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
N-ethyl-N-piperidin-4-ylcyclopropanesulfonamide |
InChI |
InChI=1S/C10H20N2O2S/c1-2-12(9-5-7-11-8-6-9)15(13,14)10-3-4-10/h9-11H,2-8H2,1H3 |
InChI Key |
LWGPWAJEGOQSAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCNCC1)S(=O)(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-([1,1'-Biphenyl]-3,5-diylbis(azanediyl))bis(anthracene-9,10-dione)](/img/structure/B13132267.png)
![5-Methylfuro[2,3-b]pyridine](/img/structure/B13132275.png)
![8-Bromo-7-chloro-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13132277.png)





![6-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13132329.png)




